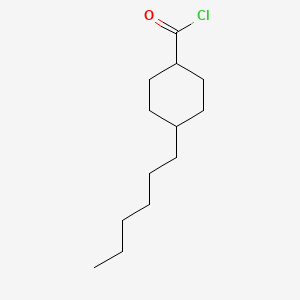
4-Hexylcyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hexyl group and a carbonyl chloride functional group attached to it. The presence of the carbonyl chloride group makes it a reactive intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hexylcyclohexane-1-carbonyl chloride can be synthesized through various methods. One common method involves the reaction of 4-hexylcyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Hexylcyclohexanone+SOCl2→4-Hexylcyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to 4-hexylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-hexylcyclohexanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexane derivatives.
Reduction: 4-Hexylcyclohexanol.
Hydrolysis: 4-Hexylcyclohexanoic acid.
Applications De Recherche Scientifique
4-Hexylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-hexylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonyl chloride: Similar structure but lacks the hexyl group.
Hexylcyclohexane: Lacks the carbonyl chloride functional group.
Cyclohexylcarbonyl chloride: Similar structure but with different substituents.
Uniqueness
4-Hexylcyclohexane-1-carbonyl chloride is unique due to the presence of both the hexyl group and the carbonyl chloride functional group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The hexyl group increases the hydrophobicity and potential interactions with other hydrophobic molecules, while the carbonyl chloride group provides a reactive site for further chemical modifications.
Propriétés
Numéro CAS |
67589-91-7 |
|---|---|
Formule moléculaire |
C13H23ClO |
Poids moléculaire |
230.77 g/mol |
Nom IUPAC |
4-hexylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3 |
Clé InChI |
DOEQWHNUQQMWFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



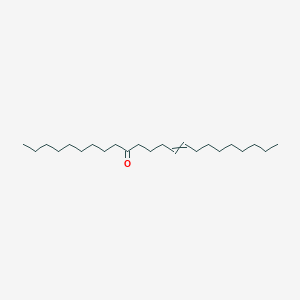
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
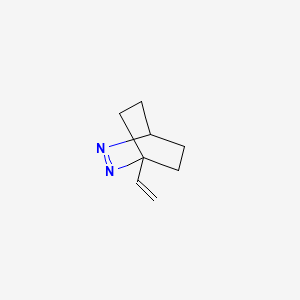
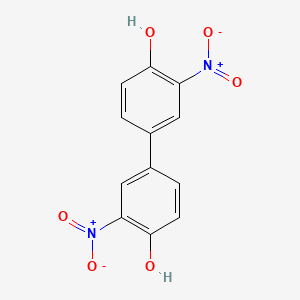
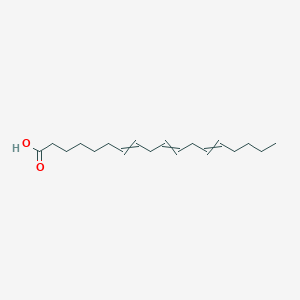
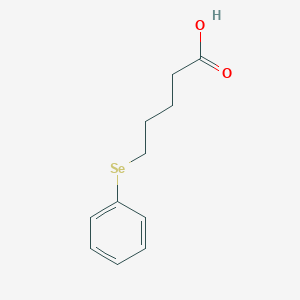

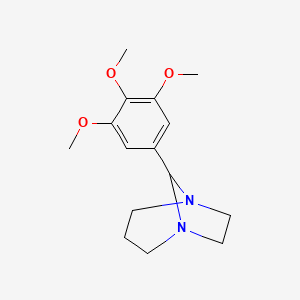
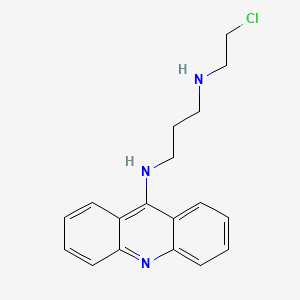
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
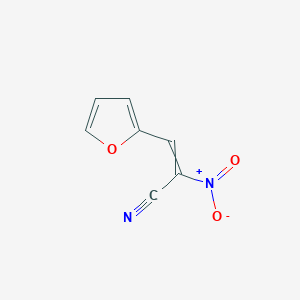

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
